

Optimizing dosing regimens of Ledaborbactam Etzadroxil to maximize plasma exposure

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Compound of Interest

Compound Name: *Ledaborbactam Etzadroxil*

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Technical Support Center: Optimizing Dosing Regimens of Ledaborbactam Etzadroxil

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dosing regimens of **Ledaborbactam Etzadroxil** (LED-E) to maximize plasma exposure of the active moiety, Ledaborbactam (LED).

Frequently Asked Questions (FAQs)

Q1: What is **Ledaborbactam Etzadroxil** and its mechanism of action?

A1: **Ledaborbactam etzadroxil** (formerly VNRX-7145) is an orally bioavailable prodrug of ledaborbactam (formerly VNRX-5236), a novel broad-spectrum β -lactamase inhibitor.^{[1][2][3][4]} ^{[5][6]} Ledaborbactam is a boronic acid-based inhibitor that protects β -lactam antibiotics, such as ceftibuten, from degradation by Ambler class A, C, and D β -lactamase enzymes produced by multi-drug resistant Enterobacteriales.^{[5][7][8][9][10]} It works by covalently and reversibly binding to the active site of these enzymes.^[5]

Q2: Why is a prodrug formulation used for Ledaborbactam?

A2: The active β -lactamase inhibitor, ledaborbactam, has poor oral bioavailability. The etzadroxil pro moiety is designed to enhance absorption from the gastrointestinal tract. Following oral administration, **Ledaborbactam etzadroxil** is rapidly and extensively converted

to the active ledaborbactam.[2][3][4][5][11] Studies have shown that the plasma exposure of the prodrug (LED-E) is very low, typically less than 2% of the active drug (LED) exposure, indicating efficient conversion.[2][3][4][12]

Q3: What are the key pharmacokinetic parameters of Ledaborbactam in humans?

A3: In Phase 1 studies with healthy volunteers, following multiple ascending doses of **ledaborbactam etzadroxil** administered every 8 hours for 10 days, the terminal half-life of ledaborbactam in plasma was approximately 11 to 12 hours.[2][3][4] There was about 30-35% accumulation of ledaborbactam following repeat dosing.[6][12] Steady-state urinary excretion of ledaborbactam-derived material was high, at approximately 84%. [3][4][6][12]

Q4: How does food affect the absorption of **Ledaborbactam Etzadroxil**?

A4: The available search results do not contain specific details on the effect of food on the pharmacokinetics of **Ledaborbactam Etzadroxil**. This is a critical parameter to consider in clinical studies, and further investigation may be required.

Q5: Are there any known drug-drug interactions with **Ledaborbactam Etzadroxil**?

A5: Phase 1 studies evaluating the co-administration of **ledaborbactam etzadroxil** with ceftibuten have shown no clinically relevant pharmacokinetic interactions between ledaborbactam and ceftibuten.[3][6][12] However, as with any new chemical entity, a thorough evaluation of potential drug-drug interactions, particularly with inhibitors or inducers of drug-metabolizing enzymes and transporters, is recommended during development.[13]

Troubleshooting Guide

Issue: High variability in plasma exposure of Ledaborbactam observed between subjects.

- Possible Cause 1: Inconsistent Prodrug Conversion.
 - Troubleshooting Step: Investigate the activity of intestinal and hepatic enzymes responsible for the conversion of **ledaborbactam etzadroxil** to ledaborbactam. In vitro studies using human intestinal and liver S9 fractions can help identify the key enzymes involved.[7][14] Genetic polymorphisms in these enzymes could contribute to inter-individual variability.

- Possible Cause 2: Variability in Oral Absorption.
 - Troubleshooting Step: Assess the permeability of **ledaborbactam etzadroxil** using in vitro models like Caco-2 cells.[\[14\]](#) Factors influencing gastrointestinal transit time and pH could also play a role. Consider performing studies in fed and fasted states to understand the impact of food on absorption.
- Possible Cause 3: Bioanalytical Method Issues.
 - Troubleshooting Step: Ensure the bioanalytical method (e.g., LC-MS/MS) is fully validated for specificity, sensitivity, accuracy, and precision.[\[2\]](#) Check for potential matrix effects from plasma samples that could interfere with quantification.

Issue: Lower than expected plasma exposure of Ledaborbactam.

- Possible Cause 1: Poor Solubility of **Ledaborbactam Etzadroxil**.
 - Troubleshooting Step: Characterize the physicochemical properties of the drug substance, including its solubility at different pH values. Formulation optimization, such as the use of solubility enhancers, may be necessary.
- Possible Cause 2: Pre-systemic Degradation.
 - Troubleshooting Step: Evaluate the stability of **ledaborbactam etzadroxil** in simulated gastric and intestinal fluids. If significant degradation occurs, consider formulation strategies like enteric coating.
- Possible Cause 3: Inaccurate Dosing.
 - Troubleshooting Step: For preclinical studies, verify the accuracy of the dosing formulation preparation and administration technique.[\[15\]](#) For clinical studies, ensure strict adherence to the dosing protocol.

Issue: Non-proportional increase in Ledaborbactam plasma exposure with increasing doses.

- Possible Cause 1: Saturation of Absorption.

- Troubleshooting Step: This can occur with carrier-mediated transport mechanisms. Investigate the involvement of specific intestinal transporters in the absorption of **ledaborbactam etzadroxil**.
- Possible Cause 2: Saturation of Prodrug Converting Enzymes.
 - Troubleshooting Step: At higher doses, the enzymes responsible for converting the prodrug to the active form may become saturated, leading to a less than proportional increase in the active drug's plasma concentration. In vitro enzyme kinetic studies can help confirm this.

Data on Dosing Regimens and Plasma Exposure

The following tables summarize the pharmacokinetic parameters of Ledaborbactam (LED) from a Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy volunteers.[\[11\]](#)

Table 1: Geometric Mean Plasma Pharmacokinetic Parameters of Ledaborbactam After Single Ascending Doses of **Ledaborbactam Etzadroxil**[\[11\]](#)

Dose of LED-E (mg)	Cmax (µg/mL)	Tmax (h)	AUC _{inf} (h·µg/mL)
100	2.3	1.5	15.4
200	4.1	1.5	30.1
300	5.8	1.3	43.8
500	8.9	1.5	69.5
800	12.8	2.0	101.0
1000	14.5	2.0	114.0

Table 2: Geometric Mean Plasma Pharmacokinetic Parameters of Ledaborbactam on Day 10 After Multiple Ascending Doses of **Ledaborbactam Etzadroxil** (q8h)[\[11\]](#)

Dose of LED-E (mg)	Cmax (µg/mL)	Tmax (h)	AUCtau (h·µg/mL)
75	2.7	1.0	13.9
150	4.9	1.0	25.8
300	8.5	1.0	46.1
500	12.3	1.5	70.0

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Preclinical Species

This protocol outlines a general procedure for conducting a pharmacokinetic study of **Ledaborbactam Etzadroxil** in a preclinical species (e.g., mouse, rat, dog).

- Animal Model: Select the appropriate species and strain. House animals in accordance with institutional guidelines.
- Dosing Formulation Preparation:
 - For oral administration, **Ledaborbactam Etzadroxil** can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.5% Tween 80.[14]
 - For intravenous administration of the active moiety (Ledaborbactam), it can be solubilized in dimethylacetamide (DMA) and diluted with the CMC/Tween 80 vehicle.[14]
- Drug Administration:
 - Administer the formulation accurately, for example, via oral gavage for oral dosing or tail vein injection for intravenous dosing.[15]
- Blood Sampling:
 - Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g.,

K2EDTA).

- Process the blood samples by centrifugation to obtain plasma.
- Sample Storage: Store plasma samples at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentrations of **Ledaborbactam Etzadroxil** and Ledaborbactam in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
- Pharmacokinetic Analysis:
 - Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using non-compartmental analysis software.

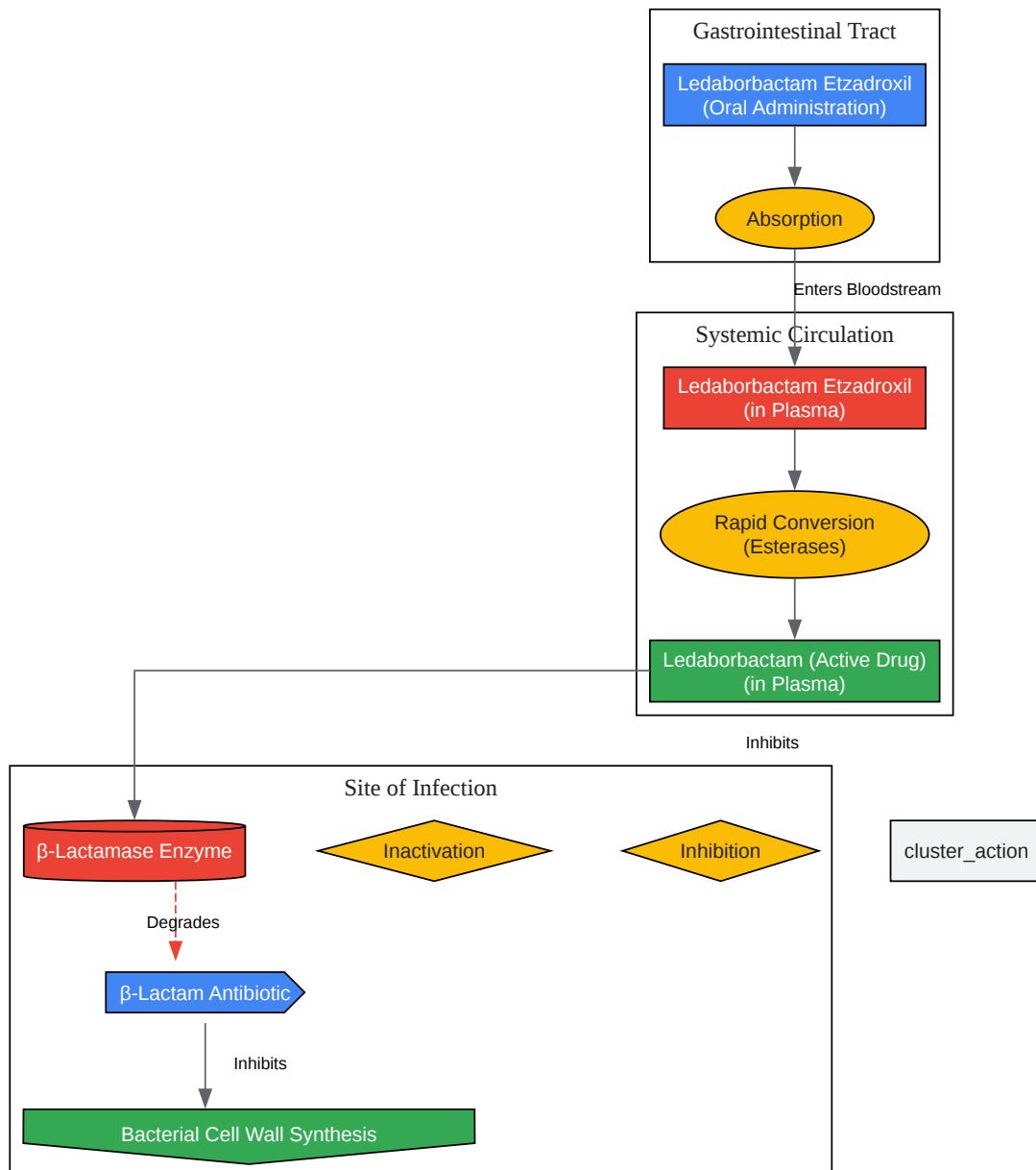
Protocol 2: Plasma Sample Bioanalysis using LC-MS/MS

This protocol provides a general workflow for the quantification of Ledaborbactam and its prodrug in plasma.

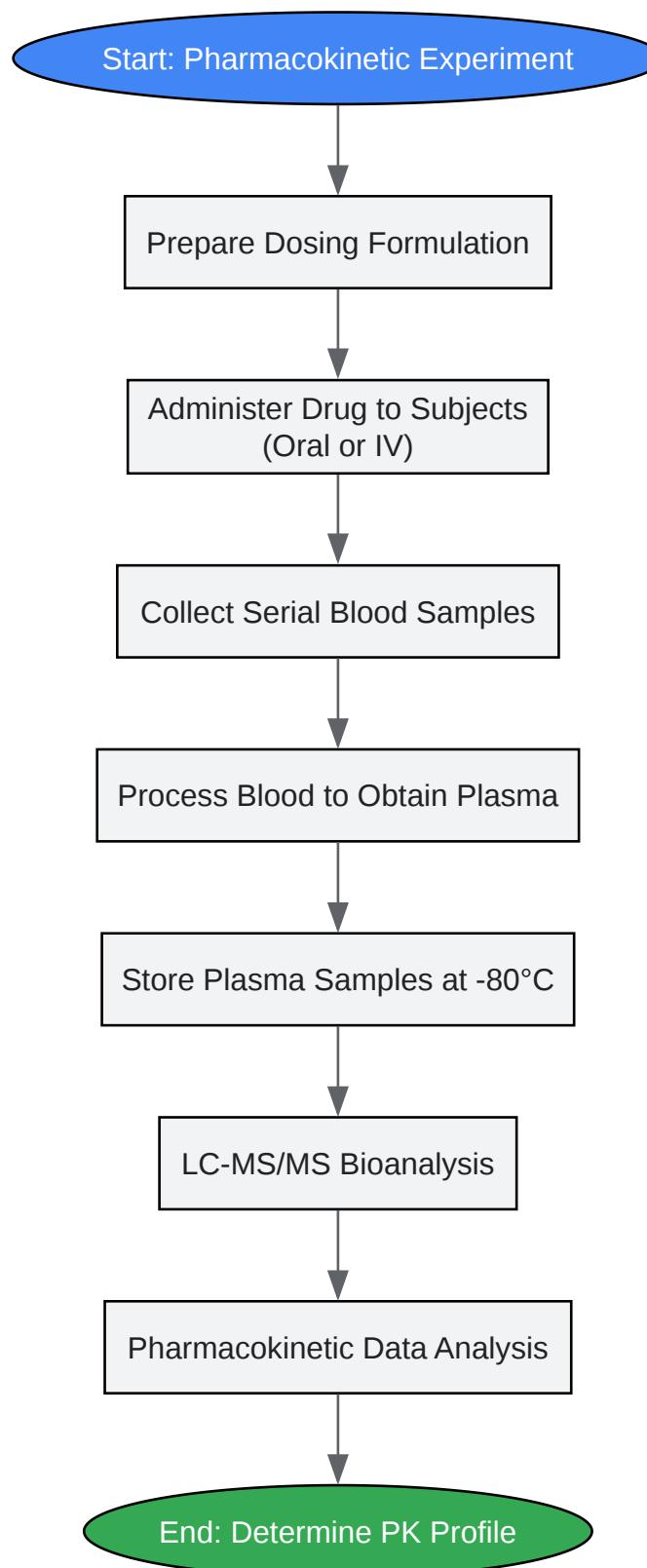
- Sample Preparation:
 - Thaw plasma samples on ice.
 - Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma.
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or 96-well plate.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto an appropriate liquid chromatography column (e.g., a C18 column).

- Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Construct a calibration curve using standards of known concentrations.
 - Determine the concentrations of **Ledaborbactam Etzadroxil** and Ledaborbactam in the unknown samples by interpolating from the calibration curve.

Visualizations

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Caption: Metabolic activation and mechanism of action of **Ledaborbactam Etzadroxil**.



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Caption: General workflow for an in vivo pharmacokinetic experiment.

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